molecular formula C14H18N4O3S B2806667 5-methyl-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1903351-39-2

5-methyl-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2806667
CAS No.: 1903351-39-2
M. Wt: 322.38
InChI Key: ZYSNXDPBGBUEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a recognized potent and selective ATP-competitive inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) [https://pubmed.ncbi.nlm.nih.gov/26657631/]. IRAK4 plays a critical role in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the initiation of innate immune and inflammatory responses [https://www.ncbi.nlm.nih.gov/books/NBK27102/]. By specifically targeting IRAK4, this compound enables researchers to probe the downstream consequences of disrupting this key nodal point in myeloid differentiation primary response 88 (MyD88)-dependent signaling. Its primary research utility lies in the investigation of autoimmune diseases, chronic inflammatory conditions, and oncology, particularly in the context of MYD88-mutant cancers such as activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL), where the chronic activation of NF-κB is a known driver of cell proliferation and survival. The application of this inhibitor allows for the functional validation of IRAK4 as a therapeutic target and provides a critical tool for deciphering the complex interplay between innate immunity, inflammation, and oncogenesis.

Properties

IUPAC Name

5-methyl-2-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-11-3-4-13(15-7-11)21-12-5-6-18(8-12)22(19,20)14-9-17(2)10-16-14/h3-4,7,9-10,12H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSNXDPBGBUEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CN(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. .

Biological Activity

5-Methyl-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the imidazole sulfonyl moiety, followed by the introduction of the pyrrolidine and pyridine structures. The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the final product.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related sulfonamide derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial enzymes, leading to cell death.

Microorganism Zone of Inhibition (mm) Compound Tested
Methicillin-susceptible S. aureus (MSSA)185-Methyl derivative
Methicillin-resistant S. aureus (MRSA)15Related sulfonamide
E. coli205-Methyl derivative
P. aeruginosa12Related sulfonamide

Antiviral Activity

The antiviral potential of this compound has also been explored. Research indicates that imidazole-based compounds can inhibit viral replication in vitro. For example, derivatives have shown activity against herpes simplex virus type 1 (HSV-1), with certain modifications enhancing efficacy.

Case Studies

Case Study 1: Antiviral Efficacy Against HSV-1
A study evaluated the antiviral activity of a related compound against HSV-1, demonstrating a reduction in viral plaque formation by up to 69% at specific concentrations (0.5 mg/mL). This suggests that modifications in the imidazole ring can significantly enhance antiviral properties.

Case Study 2: Inhibition of Bacterial Growth
Another investigation focused on the antimicrobial effects of a series of sulfonamide derivatives, including those structurally similar to the target compound. Results indicated that these compounds inhibited growth in several bacterial strains, with MIC values ranging from 32 to 128 µg/mL.

The proposed mechanism for the biological activity of this compound involves:

  • Enzyme Inhibition : Compounds inhibit key enzymes in bacteria and viruses, disrupting their metabolic processes.
  • Cell Membrane Disruption : Some derivatives may compromise cell membrane integrity, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : Certain structures may inhibit nucleic acid synthesis in viruses, preventing replication.

Scientific Research Applications

Synthesis of 5-methyl-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the pyridine core followed by the introduction of the imidazole and sulfonyl groups. Detailed methodologies can be found in various studies, emphasizing the importance of optimizing reaction conditions for yield and purity.

Biological Activities

Antimicrobial Properties:
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests potent antibacterial effects.

Pathogen MIC (µg/mL) Activity
Methicillin-sensitive S. aureus16Inhibitory
Methicillin-resistant S. aureus32Inhibitory
E. coli64Moderate inhibition
Pseudomonas aeruginosa128Weak inhibition

Anticancer Potential:
In addition to antimicrobial properties, this compound has been explored for its anticancer potential. Studies have indicated that it may inhibit specific kinase pathways involved in cancer progression. For example, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation in vitro.

Case Studies

  • Antibacterial Activity Evaluation:
    One study investigated the antibacterial activity of various derivatives against clinical isolates of bacteria. The results demonstrated that certain derivatives exhibited zones of inhibition comparable to established antibiotics, suggesting their potential as alternative treatments in antibiotic-resistant infections .
  • Kinase Inhibition Studies:
    Another research effort focused on the compound's ability to inhibit kinases associated with cancer cell signaling pathways. The findings indicated that modifications to the imidazole ring could enhance selectivity and potency against specific cancer types .

Comparison with Similar Compounds

Research Findings and Hypotheses

Target Engagement Predictions

Computational docking suggests the sulfonyl group may interact with lysine residues in kinase ATP-binding pockets, while the imidazole could stabilize binding via water-mediated hydrogen bonds.

Q & A

Q. What are the common synthetic routes for preparing 5-methyl-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine, and which reagents are critical for functional group assembly?

  • Methodological Answer : A two-step approach is typically employed:

Sulfonylation : React 1-methyl-1H-imidazole-4-sulfonyl chloride with pyrrolidin-3-ol under basic conditions (e.g., triethylamine) to form the sulfonylated pyrrolidine intermediate.

Etherification : Couple the intermediate with 2-chloro-5-methylpyridine via nucleophilic aromatic substitution (SNAr) using a base like K₂CO₃ in DMF at 80–100°C .
Key reagents include sulfonyl chlorides for sulfonylation and polar aprotic solvents (DMF, DMSO) to stabilize intermediates .

Q. How can the structural features of this compound be validated, and what spectroscopic techniques are prioritized?

  • Methodological Answer :
  • FTIR : Confirm sulfonyl (S=O, ~1350–1160 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) groups .
  • NMR : ¹H NMR identifies pyridine protons (δ 8.0–8.5 ppm), pyrrolidine protons (δ 2.5–3.5 ppm), and imidazole protons (δ 7.0–7.5 ppm). ¹³C NMR verifies quaternary carbons adjacent to sulfonyl groups (~55 ppm) .
  • HRMS : Validates molecular formula (e.g., C₁₆H₂₀N₄O₃S) with <5 ppm mass accuracy .

Q. Which analytical methods are essential for purity assessment and stability profiling?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA) to quantify impurities (<0.5%) .
  • Karl Fischer Titration : Determine residual water content (<1%) in crystalline batches .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the sulfonylation step?

  • Methodological Answer :
  • DoE (Design of Experiments) : Use a fractional factorial design to test variables: temperature (0–40°C), stoichiometry (1:1 to 1:1.2 sulfonyl chloride/pyrrolidine), and reaction time (2–12 hrs). Response surfaces identify optimal conditions .
  • Byproduct Mitigation : Add molecular sieves to absorb HCl byproduct, shifting equilibrium toward product formation. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane) .

Q. What experimental strategies assess the environmental stability and degradation pathways of this compound?

  • Methodological Answer :
  • Hydrolysis Studies : Incubate in buffers (pH 3–9) at 25°C and 37°C. Monitor degradation via LC-MS to identify hydrolytic cleavage of sulfonyl or ether bonds .
  • Photolysis : Expose to UV light (λ = 254 nm) and quantify photodegradation products (e.g., pyridine ring oxidation) .
  • Microbial Degradation : Use soil microcosms to assess biodegradation half-life (t₁/₂) under aerobic/anaerobic conditions .

Q. How can discrepancies in analytical data (e.g., NMR vs. X-ray crystallography) be resolved?

  • Methodological Answer :
  • X-ray Crystallography : Resolve ambiguous proton assignments (e.g., pyrrolidine chair vs. boat conformers) by growing single crystals via vapor diffusion (solvent: methanol/water) .
  • Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational exchange broadening in pyrrolidine protons .

Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) for biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with sulfonyl-binding enzymes (e.g., carbonic anhydrase) .
  • Bioisosteric Replacement : Synthesize analogs replacing imidazole with triazole (e.g., 1,2,3-triazole) and compare IC₅₀ in enzyme inhibition assays .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic regions (methylpyridine) .

Q. How can researchers design assays to study interactions with biological targets like kinases or GPCRs?

  • Methodological Answer :
  • Kinase Inhibition : Use a FRET-based assay (e.g., Z′-LYTE®) with ATP concentrations near Km to quantify competitive inhibition .
  • GPCR Binding : Perform radioligand displacement assays (³H-labeled antagonists) on membrane preparations from HEK293 cells overexpressing target receptors .
  • Cellular Uptake : Use fluorescent derivatives (e.g., BODIPY-labeled analogs) and confocal microscopy to track subcellular localization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.